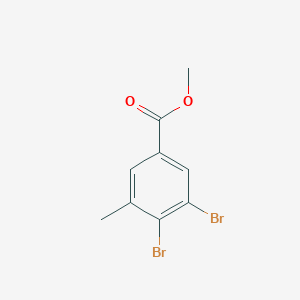

Methyl 3,4-Dibromo-5-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3,4-dibromo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDAOOVENOTAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679227 | |

| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-54-8 | |

| Record name | Methyl 3,4-dibromo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 3,4-Dibromo-5-methylbenzoate

Technical Bulletin: Methyl 3,4-Dibromo-5-methylbenzoate

An Examination of a Sparsely Documented Aromatic Compound for Research and Development

Abstract: This technical bulletin provides a consolidated overview of the current publicly available information on this compound. It is intended for researchers, scientists, and drug development professionals who may have an interest in this compound. Due to the limited availability of experimental data, this document also draws logical inferences from the properties of its isomer, Methyl 3,5-Dibromo-4-methylbenzoate, to provide a foundational understanding for future research. All information is presented with the highest commitment to scientific integrity, with clear delineation between established data and extrapolated hypotheses.

Introduction and Chemical Identity

This compound is a halogenated aromatic ester. Its structure, featuring a benzene ring substituted with two bromine atoms, a methyl group, and a methyl ester functional group, suggests its potential as a versatile intermediate in organic synthesis. The precise arrangement of these substituents is crucial for its chemical reactivity and potential applications in fields such as medicinal chemistry and materials science.

Table 1: Core Chemical Identifiers

| Property | Value | Source |

| CAS Number | 1160574-54-8 | [1][2] |

| Molecular Formula | C₉H₈Br₂O₂ | [1] |

| Molecular Weight | 307.97 g/mol | [1] |

| SMILES | O=C(OC)C1=CC(C)=C(Br)C(Br)=C1 | [1] |

| IUPAC Name | This compound |

Physicochemical Properties: A Data Gap Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for this compound. Key data points such as melting point, boiling point, and solubility have not been publicly documented.

For the sake of scientific inquiry and to provide a baseline for researchers, we can look to the isomeric compound, Methyl 3,5-Dibromo-4-methylbenzoate (CAS: 74896-66-5), for which more data is available. It is crucial to emphasize that the properties of isomers can differ significantly.

Table 2: Comparison of Known and Unknown Physical Properties

| Property | This compound | Methyl 3,5-Dibromo-4-methylbenzoate (Isomer) |

| Appearance | Not specified | White to light yellow powder/crystal |

| Melting Point | Not available | 88-90 °C |

| Boiling Point | Not available | 314.0 ± 37.0 °C (Predicted) |

| Density | Not available | 1.750 ± 0.06 g/cm³ (Predicted) |

The data for Methyl 3,5-Dibromo-4-methylbenzoate is provided for comparative and estimation purposes only.

Synthesis and Reactivity

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be postulated based on standard organic chemistry principles. The most direct method would likely involve two key steps: the synthesis of the corresponding carboxylic acid followed by esterification.

Diagram 1: Postulated Synthesis Pathway

Caption: Synthetic route to the isomeric compound.

Protocol for Methyl 3,5-Dibromo-4-methylbenzoate Synthesis:

-

To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) at 0°C, add anhydrous aluminum chloride (1.60 mmol) portionwise under a nitrogen atmosphere.

-

Add bromine over 45 minutes.

-

Stir the mixture for 30 minutes at room temperature, followed by 1 hour at 80°C.

-

Cool the mixture to room temperature and treat with cold methanol (100 ml).

-

Stir the resulting mixture overnight.

-

Filter the crude product, wash with methanol at 30°C, and recrystallize from methanol at 10°C to yield colorless crystals. [3] This established protocol for the isomer highlights the feasibility of direct bromination on a related scaffold and provides a methodological reference for developing a synthesis for the 3,4-dibromo isomer.

Spectroscopic and Analytical Characterization

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is currently available in public databases. Researchers wishing to utilize this compound would need to perform these characterizations de novo.

Expected Spectroscopic Signatures (Theoretical):

-

¹H NMR: One would anticipate two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Additionally, a singlet for the methyl group on the ring and a singlet for the methyl ester protons would be expected.

-

¹³C NMR: The spectrum should show nine distinct carbon signals corresponding to the nine carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

Based on GHS information from chemical suppliers, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1] Precautionary Measures: Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. [1]

Potential Applications and Future Research

Given its structure as a poly-substituted aromatic compound, this compound holds potential as an intermediate in several areas of chemical research:

-

Pharmaceutical Drug Development: Halogenated aromatic compounds are common scaffolds in medicinal chemistry. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions to build more complex molecules.

-

Agrochemicals: Many pesticides and herbicides are based on substituted benzene rings.

-

Materials Science: This compound could be a monomer or a precursor to monomers for specialty polymers.

Future research on this compound should prioritize the development of a reliable synthetic protocol and the full characterization of its physical and chemical properties. This foundational work is essential before its potential in various applications can be explored.

References

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3,4-dibromo-5-methylbenzoate (CAS Number: 1160574-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic ester. While this specific compound, identified by CAS number 1160574-54-8, is not extensively documented in peer-reviewed literature, its structural class—brominated benzoic acid derivatives—is of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the available information and outlines the general methodologies for the characterization and potential applications of this compound, drawing parallels from closely related analogues.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1160574-54-8 | N/A |

| Molecular Formula | C₉H₈Br₂O₂ | N/A |

| Molecular Weight | 307.97 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=C(C=C(C(=C1)Br)Br)C(=O)OC | N/A |

| Physical State | Solid (predicted) | N/A |

Synthesis and Purification

While a specific, validated synthesis protocol for this compound is not publicly available, a general approach can be extrapolated from standard organic chemistry principles and published methods for similar compounds.

Proposed Synthetic Pathway: Electrophilic Bromination

A plausible route to this compound involves the electrophilic bromination of a suitable precursor, such as methyl 3-methylbenzoate or methyl 5-methylbenzoate. The directing effects of the methyl and ester groups will influence the regioselectivity of the bromination.

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: General Fischer Esterification

Should the corresponding carboxylic acid, 3,4-dibromo-5-methylbenzoic acid, be available, Fischer esterification would be the standard method for synthesizing the methyl ester.

-

Reaction Setup: To a round-bottom flask, add 3,4-dibromo-5-methylbenzoic acid (1.0 eq).

-

Solvent and Catalyst: Add an excess of methanol (e.g., 20-50 eq) to act as both solvent and reactant. Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05-0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Structural Characterization

Due to the absence of published spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester and the tolyl group. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 3,4-dibromo-5-methyl substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon of the ester, the aromatic carbons (some of which would be significantly downfield-shifted due to the bromine substituents), and the methyl carbons.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a definitive feature.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both likely containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, likely in the range of 220-280 nm.

Caption: A typical workflow for HPLC analysis.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the broader class of benzoic acid derivatives is known for a wide range of pharmacological effects.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial and preservative properties. The presence of bromine atoms can sometimes enhance this activity.

Enzyme Inhibition

Many small aromatic molecules are capable of interacting with the active sites of enzymes. Brominated benzoic acid derivatives could be investigated as potential inhibitors of various enzymes, including those involved in inflammatory pathways or microbial metabolism.

Precursor for Further Synthesis

The bromine atoms on the aromatic ring serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules with potential applications in drug discovery and materials science.

Caption: A logical workflow for the investigation of a novel compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound (CAS 1160574-54-8) represents a chemical entity with potential for further investigation. While detailed characterization and biological data are currently lacking in the public domain, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. Its structural features suggest that it could serve as a valuable building block for the synthesis of more complex molecules and as a candidate for screening in various biological assays. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

Due to the lack of specific literature on CAS number 1160574-54-8, this section cannot be populated with direct references. The methodologies and principles described are fundamental concepts in organic chemistry and medicinal chemistry, and information on related compounds can be found in standard chemical databases and journals.

Introduction: The Structural Elucidation of a Polysubstituted Aromatic Compound

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3,4-Dibromo-5-methylbenzoate

This compound is a polysubstituted aromatic compound whose precise structural characterization is paramount for its application in synthetic chemistry, particularly as an intermediate in the creation of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of its molecular structure in solution. This guide, intended for researchers and drug development professionals, provides a detailed walkthrough of the ¹H and ¹³C NMR spectral analysis of this compound. We will delve into the theoretical prediction of spectral patterns, the practical aspects of data acquisition, and the logical framework for signal assignment, thereby offering a comprehensive masterclass in the structural elucidation of complex small molecules.

PART 1: Foundational Principles of NMR Spectroscopy in Context

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, specifically ¹H (protons) and ¹³C. When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations. The application of a radiofrequency pulse can excite these nuclei to a higher energy state, and the subsequent relaxation process emits a signal that is detected and converted into an NMR spectrum.[1] The precise frequency of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[2]

For a molecule like this compound, the electronic landscape of the benzene ring is intricately shaped by the interplay of its five substituents: two bromine atoms, a methyl group, and a methyl ester group. Each substituent exerts a distinct electronic influence—either donating or withdrawing electron density—which shields or deshields the nearby ¹H and ¹³C nuclei, causing their signals to shift to different positions in the NMR spectrum.[3] Understanding these substituent effects is the cornerstone of accurate spectral interpretation.

PART 2: Experimental Protocol for High-Fidelity NMR Data Acquisition

The quality of NMR data is intrinsically linked to meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol outlines a self-validating system for obtaining high-resolution spectra.

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from residual solvents or reaction byproducts that can complicate the spectrum.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The choice of solvent can influence chemical shifts, so consistency is key.[4][5]

-

Concentration : Prepare a solution with an appropriate concentration.

-

Filtration : To ensure the best possible resolution by avoiding particulate matter, filter the final solution through a small plug of glass wool directly into a clean, dry NMR tube.

-

Internal Standard : While the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) at 0 ppm can provide a more accurate reference point.[2]

NMR Data Acquisition Workflow

The following workflow is designed for a standard modern NMR spectrometer (e.g., 400 or 500 MHz).

Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.

PART 3: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Structural Considerations and Predictions

The structure of this compound has three distinct types of protons:

-

Aromatic Protons (H-2, H-6) : Two protons attached to the benzene ring.

-

Ester Methyl Protons (-OCH₃) : Three protons of the methyl group of the ester.

-

Ring Methyl Protons (-CH₃) : Three protons of the methyl group directly attached to the ring.

Prediction of Chemical Shifts (δ):

-

Aromatic Region (H-2, H-6) : The baseline chemical shift for benzene protons is ~7.3 ppm.[3] The -COOCH₃ group is electron-withdrawing, deshielding ortho (H-2, H-6) and para protons. The bromine atoms are also electronegative and deshielding. The methyl group is weakly electron-donating, which would cause a slight shielding effect. Given the multiple substituents, the two aromatic protons, H-2 and H-6, will be in different environments and are expected to appear as distinct signals in the aromatic region, likely between 7.5 and 8.0 ppm.

-

Ester Methyl (-OCH₃) : The protons of a methyl ester typically appear in the range of 3.5-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.

-

Ring Methyl (-CH₃) : A methyl group attached to an aromatic ring usually resonates around 2.2-2.5 ppm.

Prediction of Multiplicity and Coupling:

-

Aromatic Protons (H-2, H-6) : These two protons are four bonds apart (meta-positioned). They will likely exhibit a small coupling constant (J_meta ≈ 2-3 Hz).[3] Therefore, each signal is expected to be a narrow doublet. However, in highly substituted systems, this coupling may not be resolved, and they might appear as sharp singlets.

-

Methyl Protons (-OCH₃ and -CH₃) : Both methyl groups lack adjacent protons, so their signals will appear as singlets.

Prediction of Integration:

-

The relative integration of the signals should correspond to the number of protons they represent: Aromatic H-2 : Aromatic H-6 : -OCH₃ : -CH₃ = 1 : 1 : 3 : 3.

Data Interpretation and Assignment

Table 1: Predicted and Assigned ¹H NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Singlet (or d, J≈2 Hz) | 1H | H-2 |

| ~7.6-7.8 | Singlet (or d, J≈2 Hz) | 1H | H-6 |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~2.4 | Singlet | 3H | -CH₃ (at C-5) |

Causality of Assignments:

-

The two downfield signals in the aromatic region are assigned to H-2 and H-6. H-2 is ortho to the strongly electron-withdrawing methyl ester group, likely making it the most downfield signal.

-

The signal around 3.9 ppm is characteristic of a methyl ester.

-

The signal around 2.4 ppm is characteristic of a methyl group attached to an aromatic ring.

PART 4: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.[7] This technique is invaluable for determining the total number of carbon atoms and identifying their functional group type.

Structural Considerations and Predictions

Due to the substitution pattern, all nine carbon atoms in this compound are chemically non-equivalent and should produce nine distinct signals.

Prediction of Chemical Shifts (δ):

-

Carbonyl Carbon (C=O) : Carbons in ester carbonyl groups are highly deshielded and typically appear between 165-175 ppm.[8]

-

Aromatic Carbons : These resonate in the 110-150 ppm range.[8]

-

Substituted Carbons (C-1, C-3, C-4, C-5) : Carbons directly attached to substituents will have their chemical shifts significantly altered. The carbon attached to the ester group (C-1) and the methyl group (C-5) will be downfield. Carbons attached to bromine (C-3, C-4) are also affected, though prediction can be complex due to "heavy atom effects".[9]

-

Protonated Carbons (C-2, C-6) : These carbons will appear within the general aromatic region.

-

-

Ester Methyl Carbon (-OCH₃) : This carbon is deshielded by the oxygen and is expected around 50-55 ppm.

-

Ring Methyl Carbon (-CH₃) : An aromatic methyl carbon signal typically appears upfield, around 20-25 ppm.[8]

Data Interpretation and Assignment

Table 2: Predicted and Assigned ¹³C NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Assignment | Rationale |

| ~165 | C=O | Characteristic ester carbonyl region. |

| ~142 | C-5 | Aromatic carbon attached to a methyl group. |

| ~135 | C-1 | Aromatic carbon attached to the ester group. |

| ~133 | C-2 | Aromatic C-H ortho to the ester group. |

| ~131 | C-6 | Aromatic C-H. |

| ~128 | C-4 | Aromatic carbon attached to bromine. |

| ~125 | C-3 | Aromatic carbon attached to bromine. |

| ~52 | -OCH₃ | Characteristic methyl ester region. |

| ~21 | -CH₃ (at C-5) | Characteristic aromatic methyl region. |

Causality of Assignments:

-

The signal furthest downfield (~165 ppm) is unambiguously assigned to the carbonyl carbon.

-

The signals in the 120-145 ppm range belong to the six aromatic carbons. Quaternary carbons (those without attached protons) often have lower intensity signals. Assignments within this region can be confirmed with advanced techniques like HMBC.

-

The signals at ~52 ppm and ~21 ppm are clearly attributable to the methyl ester and ring methyl carbons, respectively, based on extensive empirical data for these functional groups.[8]

PART 5: Structural Confirmation and Visualization

While 1D NMR provides substantial data, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would provide definitive connections. For instance, an HMBC spectrum would show a correlation between the ester methyl protons (~3.9 ppm) and the carbonyl carbon (~165 ppm), confirming their connectivity.

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. thieme-connect.de [thieme-connect.de]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Mass spectrometry fragmentation pattern of Methyl 3,4-Dibromo-5-methylbenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 3,4-Dibromo-5-methylbenzoate

Introduction

For researchers, scientists, and professionals in drug development, mass spectrometry stands as an indispensable tool for molecular structure elucidation. Understanding the fragmentation patterns of novel or substituted molecules is paramount for their unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By synthesizing fundamental principles of mass spectrometry with field-proven insights, this document will explain the causality behind the expected fragmentation pathways, offering a robust framework for the analysis of this and structurally related compounds.

The Molecular Ion: A Characteristic Isotopic Signature

Under electron ionization, a high-energy electron beam bombards the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The stability of the aromatic ring in this compound suggests that the molecular ion will be readily observed.

A key diagnostic feature of this compound is the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2][3] This results in a characteristic isotopic pattern for the molecular ion. For a molecule containing two bromine atoms, we expect to see a triplet of peaks:

-

M⁺•: Containing two ⁷⁹Br isotopes.

-

[M+2]⁺•: Containing one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺•: Containing two ⁸¹Br isotopes.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1.[4] This distinctive pattern is a powerful indicator for the presence of two bromine atoms in the molecule.[4][5]

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[6] The fragmentation of this compound is primarily dictated by the ester functional group and the substituted aromatic ring.

α-Cleavage: Loss of the Methoxy Radical

A predominant fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[7][8][9] In this case, the loss of the methoxy radical (•OCH₃) is a highly favorable process, leading to the formation of a stable acylium ion.

-

[M - 31]⁺: This ion corresponds to the 3,4-dibromo-5-methylbenzoyl cation. The loss of a radical from the molecular ion results in a stable, even-electron cation.

The following diagram illustrates this primary fragmentation step:

Caption: α-Cleavage leading to the formation of the acylium ion.

Subsequent Fragmentation of the Acylium Ion

The 3,4-dibromo-5-methylbenzoyl cation ([M - 31]⁺) is expected to be a prominent peak in the spectrum and will likely serve as the precursor for further fragmentation.

Acylium ions are known to readily lose carbon monoxide (CO) to form a substituted phenyl cation.

-

[M - 31 - 28]⁺ or [M - 59]⁺: This ion corresponds to the 3,4-dibromo-5-methylphenyl cation.

Caption: Decarbonylation of the acylium ion.

Fragmentation of the Aromatic Ring

Aromatic compounds exhibit characteristic fragmentation patterns involving the loss of small neutral molecules.[10]

Cleavage of a carbon-bromine bond can lead to the loss of a bromine radical. This can occur from the molecular ion or subsequent fragment ions.

-

[M - Br]⁺: Loss of a bromine radical from the molecular ion.

-

[M - 31 - Br]⁺: Loss of a bromine radical from the acylium ion.

Due to the two isotopes of bromine, the mass difference will be either 79 or 81 Da.

The methyl group on the aromatic ring provides a site for benzylic cleavage. While less common for aromatic methyl groups compared to larger alkyl substituents, the loss of a hydrogen radical is possible.

-

[M - 1]⁺: Loss of a hydrogen radical from the methyl group to form a stable dibromodimethylbenzoyl cation which can rearrange to a tropylium-like structure.

Summary of Expected Fragmentation

The following table summarizes the key ions expected in the mass spectrum of this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

| m/z (calculated) | Ion Structure | Formation Pathway | Notes |

| 322, 324, 326 | [C₉H₈Br₂O₂]⁺• | Molecular Ion (M⁺•) | Characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 291, 293, 295 | [C₈H₅Br₂O]⁺ | M⁺• - •OCH₃ | α-cleavage, likely a prominent peak. |

| 263, 265, 267 | [C₇H₅Br₂]⁺ | [M - 31]⁺ - CO | Loss of carbon monoxide from the acylium ion. |

| 243, 245 | [C₉H₈⁷⁹BrO₂]⁺ | M⁺• - •⁸¹Br | Loss of a bromine radical from the molecular ion. |

| 212, 214 | [C₈H₅⁷⁹BrO]⁺ | [M - 31]⁺ - •⁸¹Br | Loss of a bromine radical from the acylium ion. |

| 91 | [C₇H₇]⁺ | Rearrangement of Toluene-like fragments | Tropylium ion, common in aromatic compounds.[11] |

Experimental Protocol: Electron Ionization Mass Spectrometry

To acquire the mass spectrum of this compound, the following general procedure should be followed:

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, select a suitable capillary column (e.g., DB-5ms) and temperature program to ensure good separation and peak shape.

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and for comparison with spectral libraries.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 400, to ensure the detection of both the molecular ion and all significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic patterns of bromine-containing ions to confirm their identity. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by several key pathways. The unmistakable 1:2:1 isotopic signature of the molecular ion provides immediate evidence of the two bromine atoms. The primary fragmentation is anticipated to be the α-cleavage of the methoxy radical, yielding a stable acylium ion. This acylium ion is then expected to undergo decarbonylation. Further fragmentation involving the loss of bromine radicals and characteristic aromatic ring cleavages will also contribute to the overall spectrum. This in-depth guide provides a robust framework for interpreting the mass spectrum of this compound and serves as a valuable resource for researchers in the field of chemical analysis and drug development.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

-

Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Fun, H. K., et al. (2011). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2881. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Glish, G. L., & Vachet, R. W. (2003). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry, 14(7), 735–747. Retrieved from [Link]

-

All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry Scholars. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2023). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 726-753. Retrieved from [Link]

-

Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3,4-Dibromo-5-methylbenzoate

Introduction

Methyl 3,4-dibromo-5-methylbenzoate is a polysubstituted aromatic ester. As with many complex organic molecules pivotal in pharmaceutical and materials science, its structural elucidation is non-trivial. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and gaining insight into the molecule's substitution pattern. This guide offers a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum region by region, explaining the causality behind absorption bands and providing a robust experimental protocol for acquiring high-fidelity data.

This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to apply IR spectroscopy for the structural verification and quality control of complex aromatic compounds.

Molecular Structure and Vibrational Degrees of Freedom

To properly interpret the IR spectrum, one must first consider the molecular structure and its constituent functional groups. A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules) that can be excited by infrared radiation, provided they induce a change in the molecule's dipole moment.

Diagram 1: Molecular Structure of this compound

Step-by-Step Methodology:

-

Instrument Preparation:

-

Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Step 1.2 (Self-Validation): Before analysis, clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. This prevents "ghost" spectra from previous samples. [1]Verify cleanliness by collecting a preliminary background scan; it should be a flat line with no significant peaks.

-

-

Background Collection:

-

Step 2.1: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. This step is critical for data integrity.

-

-

Sample Analysis:

-

Step 3.1: Place a small amount (typically a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Step 3.2 (Causality): Lower the instrument's press or anvil to apply consistent pressure. This ensures intimate contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively and produce a strong, high-quality signal. [1] * Step 3.3: Collect the sample spectrum. Typical parameters for a high-quality spectrum are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. [2]

-

-

Data Processing:

-

Step 4.1: The instrument software will automatically subtract the background spectrum from the collected sample spectrum.

-

Step 4.2 (Technical Accuracy): Apply an ATR correction. This software algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Step 4.3: Perform a baseline correction to ensure all peaks originate from a flat baseline, facilitating accurate peak picking and intensity measurements.

-

Authoritative Grounding and Data Interpretation

The interpretation of an IR spectrum is a process of correlating observed absorption bands with known vibrational frequencies from established literature and databases. The NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) are authoritative, free resources that house vast collections of reference spectra. [3][4]Comparing an experimentally obtained spectrum with a reference spectrum from these databases is the gold standard for compound identification.

Diagram 3: Spectral Correlation Chart ```dot digraph "Spectral_Regions" { graph [rankdir=LR, splines=line]; node [shape=record, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", style=dashed, arrowhead=vee];

Regions [ fillcolor="#F1F3F4", label=" 4000-3000 cm⁻¹ | 3000-2800 cm⁻¹ | 1725 cm⁻¹ (Strong) | 1600-1450 cm⁻¹ | 1300-1000 cm⁻¹ (Strong) | < 900 cm⁻¹" ];

Groups [ fillcolor="#FFFFFF", label=" Aromatic C-H Stretch | Aliphatic C-H Stretch | Ester C=O Stretch | Aromatic C=C Stretch | Ester C-O Stretches | Aromatic C-H Bend & C-Br Stretch" ];

Regions:f0 -> Groups:g0; Regions:f1 -> Groups:g1; Regions:f2 -> Groups:g2 [color="#EA4335", style=solid, penwidth=2]; Regions:f3 -> Groups:g3; Regions:f4 -> Groups:g4 [color="#EA4335", style=solid, penwidth=2]; Regions:f5 -> Groups:g5; }

Sources

An In-Depth Technical Guide to Methyl 3,5-Dibromo-4-methylbenzoate: Synthesis, Characterization, and Applications

A Note on Isomeric Specificity: This guide focuses on Methyl 3,5-Dibromo-4-methylbenzoate, a compound with extensive documentation in scientific literature. While the initial topic requested was Methyl 3,4-Dibromo-5-methylbenzoate (CAS No. 1160574-54-8), a thorough search revealed limited publicly available data on its synthesis and properties beyond its commercial availability and use in some patent examples.[1][2][3][4] In contrast, the 3,5-dibromo isomer is well-characterized, offering a more robust foundation for a detailed technical guide.

Introduction and Strategic Importance

Methyl 3,5-dibromo-4-methylbenzoate is a polysubstituted aromatic ester that serves as a crucial intermediate in the synthesis of various complex organic molecules and natural products.[5][6] Its structure, featuring a benzene ring with two bromine atoms, a methyl group, and a methyl ester, provides multiple reactive sites for further chemical transformations. This versatility makes it a valuable building block for researchers in medicinal chemistry and drug development. Specifically, it is a key precursor for 3,5-dimethoxyphenylacetic acid, which is instrumental in synthesizing fungal metabolites like the sclerotiorin group, as well as isochromans and isocoumarins such as 7-methylmellein and stellatin.[5][6]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and structural characteristics is fundamental for its application in synthesis.

| Property | Value | Source |

| CAS Number | 74896-66-5 | [7] |

| Molecular Formula | C₉H₈Br₂O₂ | [5][7] |

| Molecular Weight | 307.97 g/mol | [5][7] |

| Melting Point | 88-90 °C | |

| Appearance | White to almost white powder or crystals | |

| Crystal System | Orthorhombic | [5][6] |

The molecule is noted to be essentially planar, with a slight dihedral angle of 7.1(2)° between the benzene ring and the carboxylate substituent.[5][6] This planarity is a key feature of its solid-state structure.

Synthesis of Methyl 3,5-Dibromo-4-methylbenzoate

The primary synthetic route to Methyl 3,5-dibromo-4-methylbenzoate is through the electrophilic bromination of a suitable precursor. A well-documented and high-yield procedure starts from methyl 4-methylbenzoate.[5][6]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of Methyl 3,5-dibromo-4-methylbenzoate.

Caption: Workflow for the synthesis of Methyl 3,5-Dibromo-4-methylbenzoate.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Saeed, A., et al. (2010).[5][6]

Materials:

-

Methyl 4-methylbenzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

Nitrogen gas (N₂)

Procedure:

-

To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.60 mmol) portion-wise. The use of a Lewis acid catalyst like AlCl₃ is crucial as it polarizes the bromine molecule, making it a more potent electrophile for the aromatic ring substitution.

-

Add bromine dropwise over 45 minutes. The slow addition helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature.

-

Increase the temperature to 80°C and stir for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and quench by carefully adding cold methanol (100 ml).

-

Stir the resulting mixture overnight. This step helps in the precipitation of the product.

-

Filter the crude product and wash it with methanol at 30°C.

-

Recrystallize the crude product from methanol at 10°C to afford pure Methyl 3,5-dibromo-4-methylbenzoate as colorless crystals. This method has a reported yield of 86%.[6]

Spectroscopic and Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. While the primary literature provides detailed crystallographic data, other spectroscopic information is available from chemical databases.

-

¹H NMR & ¹³C NMR: Spectral data are available on databases like PubChem, which are crucial for confirming the substitution pattern on the aromatic ring.[7]

-

Mass Spectrometry (GC-MS): This technique can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the ester carbonyl group.[7]

-

Elemental Analysis: The calculated elemental composition is C, 35.10%; H, 2.62%. Experimental values are reported to be in close agreement (C, 35.23%; H, 2.67%).[6]

Applications in Drug Development and Organic Synthesis

As an intermediate, Methyl 3,5-dibromo-4-methylbenzoate is a versatile substrate for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the bromine atoms can be substituted to build more complex molecular architectures. Its role as a precursor to natural products highlights its importance in the synthesis of biologically active compounds.[5][6] The presence of multiple functional groups allows for sequential and site-selective modifications, a key strategy in modern organic synthesis.

Safety and Handling

Methyl 3,5-dibromo-4-methylbenzoate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]

-

GHS Hazard Statements: H315, H319, H335.[7]

-

Precautionary Measures: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

Methyl 3,5-dibromo-4-methylbenzoate is a synthetically valuable compound with well-established protocols for its preparation and detailed characterization data. Its utility as a building block in the synthesis of natural products and other complex molecules makes it a compound of significant interest to researchers in organic synthesis and medicinal chemistry. The straightforward, high-yielding synthesis and the potential for diverse chemical transformations underscore its importance in the field.

References

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 624016, Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 23, 2026, from [Link].

-

AOBChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 23, 2026, from [Link]

-

Reagentia. (n.d.). This compound (1 x 500 mg). Retrieved January 23, 2026, from [Link]

Sources

- 1. 1160574-54-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1160574-54-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound (1 x 500 mg) | Reagentia [reagentia.eu]

- 5. WO2020191339A1 - Photoaffinity probes - Google Patents [patents.google.com]

- 6. An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Aromatic Reactivity of Methyl 3,4-Dibromo-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the reactivity profile of the aromatic ring in Methyl 3,4-Dibromo-5-methylbenzoate. As a polysubstituted benzene derivative, its chemical behavior is governed by a complex interplay of electronic and steric effects imparted by the methyl, methyl ester, and dual bromine substituents. This document elucidates the directing effects of these functionalities in electrophilic and nucleophilic aromatic substitution reactions, as well as their influence on modern cross-coupling methodologies. Detailed experimental protocols and mechanistic considerations are presented to provide a practical framework for the utilization of this versatile chemical intermediate in synthetic chemistry and drug discovery programs.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The strategic placement of its substituents—a weakly activating methyl group, a deactivating methyl ester group, and two deactivating bromine atoms—creates a unique reactivity profile that can be harnessed for selective functionalization.

The benzene ring is substituted as follows:

-

C1: Methyl ester (-COOCH₃)

-

C3: Bromine (-Br)

-

C4: Bromine (-Br)

-

C5: Methyl (-CH₃)

Understanding the individual and collective influence of these groups is paramount to predicting the regioselectivity and reaction rates of various transformations.

Electronic Effects of Substituents

The reactivity of a substituted benzene ring is fundamentally dictated by the electron-donating or electron-withdrawing nature of its substituents.[2][3]

-

Methyl Group (-CH₃): An activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.

-

Methyl Ester Group (-COOCH₃): A deactivating group that withdraws electron density from the aromatic ring via a strong resonance effect and an inductive effect. It directs incoming electrophiles to the meta position.

-

Bromine Atoms (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4]

Steric Considerations

With four substituents on the aromatic ring, steric hindrance plays a significant role in determining the accessibility of the remaining reaction sites.[5][6] The bulky bromine atoms and the methyl ester group can impede the approach of reagents, particularly at the positions adjacent to them. Substitution between two existing substituents is generally disfavored.[6]

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[7] The overall reactivity of this compound towards EAS is significantly reduced due to the presence of three deactivating substituents (two bromines and a methyl ester). However, the directing effects of the substituents will govern the position of any potential substitution.

Analysis of Directing Effects in EAS

The positions of the remaining two protons on the aromatic ring are C2 and C6. To predict the outcome of an EAS reaction, we must consider the directing influence of each substituent:

-

Methyl group (at C5): Directs ortho (C4, C6) and para (C2).

-

Methyl ester group (at C1): Directs meta (C3, C5).

-

Bromine atom (at C3): Directs ortho (C2, C4) and para (C6).

-

Bromine atom (at C4): Directs ortho (C3, C5) and para (C1).

A consensus of these directing effects points towards the C2 and C6 positions as the most likely sites for electrophilic attack. The methyl group strongly favors these positions, and the C3-bromine directs to C2 and C6. While the C1-ester deactivates the ring, its meta-directing effect does not strongly disfavor these positions.

Predicted Regioselectivity in EAS:

| Position | Favored by | Disfavored by | Overall Likelihood |

| C2 | -CH₃ (para), -Br at C3 (ortho) | High | |

| C6 | -CH₃ (ortho), -Br at C3 (para) | High, but potentially lower than C2 due to steric hindrance from the C5-methyl group. |

Due to the steric bulk of the C5-methyl group, the C2 position is the most probable site for electrophilic substitution .

Representative Electrophilic Aromatic Substitution Protocols

Given the deactivated nature of the ring, forcing conditions may be necessary for these reactions.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[8]

Protocol:

-

To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Further halogenation (e.g., bromination) would require a Lewis acid catalyst.

Protocol:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid catalyst (e.g., FeBr₃).

-

Add a solution of bromine in dichloromethane dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile.[9] This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[10]

In this compound, the bromine atoms can act as leaving groups. The methyl ester at C1 is an electron-withdrawing group.

-

Reactivity of C3-Br: The methyl ester is meta to this bromine, so it does not provide significant activation for SNAr.

-

Reactivity of C4-Br: The methyl ester is para to this bromine. This positioning strongly activates the C4-Br for nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the carbonyl oxygen of the ester group, stabilizing the intermediate.[10]

Therefore, nucleophilic aromatic substitution is expected to occur selectively at the C4 position .

Representative Nucleophilic Aromatic Substitution Protocol

Protocol (Displacement of Bromine with an Amine):

-

In a sealed tube, combine this compound, the desired amine (e.g., morpholine), and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO or DMF).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.

Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

To a degassed mixture of a suitable solvent (e.g., toluene and water), add this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for the required time.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.

Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a dry, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-120 °C).

-

Monitor the reaction for completion.

-

Cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the product by column chromatography.

The relative reactivity of the two bromine atoms in cross-coupling reactions can be influenced by steric and electronic factors, potentially allowing for selective mono-functionalization under carefully controlled conditions.

Summary of Reactivity

| Reaction Type | Predicted Major Site of Reaction | Key Influencing Factors |

| Electrophilic Aromatic Substitution | C2 | Directing effects of all substituents, steric hindrance from the C5-methyl group. |

| Nucleophilic Aromatic Substitution | C4 | Activating effect of the para-methyl ester group. |

| Palladium-Catalyzed Cross-Coupling | C3 and C4 | Both bromine atoms are reactive, with potential for selective mono-substitution. |

Conclusion

This compound presents a nuanced and synthetically valuable reactivity profile. The interplay of activating and deactivating groups, along with steric constraints, allows for predictable and selective transformations at different positions on the aromatic ring. A thorough understanding of these principles is crucial for leveraging this compound as a versatile intermediate in the design and synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

-

JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

OpenOChem Learn. (n.d.). Steric Considerations. [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Steric Considerations | OpenOChem Learn [learn.openochem.org]

- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. CN106905105A - A kind of preparation method of o-dibromobenzene - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Ubiquitous Bromine: A Deep Dive into the Natural Occurrence and Biosynthesis of Brominated Aromatic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Brominated Aromatics in Nature and Medicine

The marine environment, a vast and chemically diverse ecosystem, is the primary source of a remarkable array of natural products, many of which possess unique structural features and potent biological activities. Among these, brominated aromatic compounds stand out for their prevalence and their significant potential in drug discovery and development. From the simple yet effective bromophenols to the more complex polybrominated diphenyl ethers (PBDEs) and brominated indoles, these molecules exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] This guide provides a comprehensive overview of the natural occurrence of these fascinating compounds, delves into the intricate enzymatic pathways responsible for their biosynthesis, and presents detailed experimental protocols for their isolation, characterization, and the study of their enzymatic origins.

Part 1: A Survey of Brominated Aromatic Compounds in the Marine Biosphere

The natural production of organobromine compounds is a widespread phenomenon, particularly in marine organisms that have evolved to utilize the abundant bromide ions in seawater.[1] These compounds are not mere metabolic curiosities; they often play crucial roles in the chemical defense mechanisms of the producing organisms.[1] A diverse range of marine life, including algae, sponges, cyanobacteria, and tunicates, are prolific producers of brominated aromatic compounds.[4]

Major Classes and Representative Natural Sources

The structural diversity of naturally occurring brominated aromatics is vast. Below is a summary of the major classes and their primary biological sources:

| Class of Compound | Representative Examples | Primary Natural Source(s) | Typical Concentration (if available) | Reference(s) |

| Bromophenols | 2,4,6-tribromophenol, Laurinterol | Red algae (e.g., Rhodomela, Ceramium), Brown algae, Green algae | Varies significantly; can be in the mg/g range (dry weight) in some red algae. | [1][5][6] |

| Polybrominated Diphenyl Ethers (PBDEs) | 2'-methoxy-2,3',4,5'-tetraBDE | Marine sponges (e.g., Lamellodysidea, Dysidea), symbiotic cyanobacteria | Can exceed 10% of sponge tissue by dry weight in some species.[7] | [3][7][8][9][10] |

| Brominated Indoles | 6-bromoindole, Tribromoindole | Marine bacteria, Cyanobacteria, Marine mollusks (Dicathais orbita) | Yields from in-vitro enzymatic reactions can be in the mg range from a larger scale reaction.[11][12] | [11][12][13][14][15] |

| Brominated Tyrosine Derivatives | Aerothionin, Aeroplysinin-1 | Marine sponges (e.g., Aplysina) | - |

Table 1: Natural Occurrence of Major Classes of Brominated Aromatic Compounds. This table summarizes the primary classes of brominated aromatic compounds, provides examples of specific molecules, lists their main natural sources, and gives an indication of their concentration where data is available.

Part 2: The Enzymatic Machinery of Bromination: Biosynthesis of Brominated Aromatics

The biosynthesis of brominated aromatic compounds is a testament to the remarkable catalytic power of specific enzymes that have evolved to perform halogenation reactions with high efficiency and selectivity. The key players in this process are a class of enzymes known as haloperoxidases , with vanadium-dependent bromoperoxidases (V-BPOs) being particularly prominent in the marine environment. Flavin-dependent halogenases also play a crucial role in the biosynthesis of some brominated natural products.[16][17]

The Catalytic Cycle of Vanadium-Dependent Bromoperoxidase

Vanadium-dependent bromoperoxidases catalyze the oxidation of bromide ions by hydrogen peroxide, generating a highly reactive brominating species, likely hypobromous acid (HOBr), which then electrophilically attacks an electron-rich aromatic substrate.[18][19] The generally accepted catalytic cycle is a ping-pong mechanism.[20]

The catalytic cycle can be summarized in the following key steps:

-

Binding of Hydrogen Peroxide: The catalytic cycle begins with the coordination of hydrogen peroxide to the vanadium(V) center in the enzyme's active site, forming a peroxo-vanadate complex.[18][21]

-

Formation of a Peroxo Intermediate: A nearby histidine residue acts as a base to deprotonate the bound hydroperoxo species, leading to the formation of a more stable peroxo intermediate.[21]

-

Bromide Binding and Activation: A bromide ion then binds to the active site. The protonated peroxo species undergoes nucleophilic attack by the bromide ion.[21]

-

Generation of the Brominating Species: This leads to the formation and release of hypobromous acid (HOBr) and the regeneration of the resting state of the enzyme.[21]

-

Electrophilic Aromatic Substitution: The highly electrophilic bromine of HOBr then reacts with an electron-rich aromatic substrate (e.g., a phenol) in a classic electrophilic aromatic substitution reaction, resulting in the brominated product.

Figure 1: Catalytic Cycle of Vanadium Bromoperoxidase. This diagram illustrates the key steps in the enzymatic bromination of an aromatic substrate catalyzed by a vanadium-dependent bromoperoxidase.

Part 3: Methodologies for the Study of Brominated Aromatic Compounds

The investigation of naturally occurring brominated aromatic compounds requires a multidisciplinary approach, combining techniques for their isolation and purification with powerful analytical methods for their structural elucidation and robust enzymatic assays to probe their biosynthesis.

Experimental Protocol 1: Isolation and Purification of Bromophenols from Red Algae

This protocol provides a general workflow for the isolation and purification of bromophenols from a marine red alga, such as Rhodomela confervoides. The rationale behind this multi-step process is to first obtain a crude extract containing a mixture of metabolites and then sequentially fractionate and purify this extract to isolate the target bromophenols based on their physicochemical properties.

Materials and Reagents:

-

Fresh or freeze-dried red algae

-

Methanol (MeOH), Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Methodology:

-

Sample Preparation and Extraction:

-

Thoroughly wash the collected algal material with fresh water to remove salts and debris.

-

Homogenize the fresh or freeze-dried algae and extract exhaustively with a mixture of MeOH:CH2Cl2 (1:1, v/v) at room temperature. The use of a solvent mixture with varying polarities ensures the extraction of a broad range of compounds.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate).

-

Perform liquid-liquid partitioning to separate compounds based on their polarity. Bromophenols will typically partition into the organic phase.

-

Collect and concentrate the organic phase.

-

-

Column Chromatography:

-

Subject the concentrated organic extract to silica gel column chromatography. This is a crucial step for the initial separation of compounds based on their polarity.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions containing similar compound profiles.

-

-

Size Exclusion Chromatography:

-

Further purify the fractions containing bromophenols using a Sephadex LH-20 column with methanol as the eluent. This technique separates molecules based on their size, which is effective for removing pigments and other high molecular weight impurities.

-

-

Preparative HPLC:

-

The final purification of individual bromophenols is achieved by preparative HPLC on a C18 column. This high-resolution technique separates compounds based on their hydrophobicity.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Collect the peaks corresponding to the pure compounds.

-

Figure 2: Workflow for Isolation of Bromophenols. This diagram outlines the major steps involved in the isolation and purification of bromophenols from red algae.

Experimental Protocol 2: Structural Elucidation of Isolated Compounds

Once pure compounds are isolated, their chemical structures must be determined. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Materials and Instruments:

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvents for NMR (e.g., CDCl3, DMSO-d6)

-

Pure isolated compounds

Step-by-Step Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatize the isolated compounds if necessary to increase their volatility for GC analysis.

-

Inject the sample into the GC-MS system. The GC will separate the components of the sample, and the MS will provide information about the mass-to-charge ratio of the compound and its fragments.[22][23]

-

The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) will be evident in the mass spectrum, providing a clear indication of the number of bromine atoms in the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent and acquire a series of NMR spectra. NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[24][25][26]

-

1H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Experimental Protocol 3: In-vitro Bromoperoxidase Activity Assay

This protocol describes a common method to measure the activity of bromoperoxidases, often by monitoring the bromination of a chromogenic substrate. The monochlorodimedone (MCD) assay is a widely used method.[27]

Materials and Reagents:

-

Purified bromoperoxidase or a crude enzyme extract

-

Monochlorodimedone (MCD)

-

Potassium bromide (KBr)

-

Hydrogen peroxide (H2O2)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.5)

-

Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of MCD in a suitable solvent (e.g., ethanol).

-

Prepare stock solutions of KBr and H2O2 in the buffer.

-

-

Assay Procedure:

-

In a cuvette, combine the buffer, KBr solution, and MCD solution.

-

Initiate the reaction by adding the enzyme solution.

-

Start the measurement by adding a small volume of the H2O2 solution.

-

Monitor the decrease in absorbance at 290 nm over time using a spectrophotometer. The bromination of MCD leads to a decrease in its absorbance at this wavelength.

-

-

Calculation of Enzyme Activity:

-

The rate of the reaction is determined from the initial linear portion of the absorbance vs. time plot.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

Conclusion: Future Perspectives in Brominated Aromatic Research

The study of naturally occurring brominated aromatic compounds is a vibrant and rapidly evolving field. The potent biological activities of these molecules continue to inspire the development of new therapeutic agents. Furthermore, a deeper understanding of the enzymatic machinery responsible for their biosynthesis opens up exciting possibilities for their biotechnological production through metabolic engineering and synthetic biology approaches. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemical diversity of the marine environment and to unlock the full potential of these remarkable natural products.

References

-

Structural Insights into the Mechanism of a Vanadium-Dependent Bromoperoxidase Enabled by High-Resolution Cryo-EM. ChemRxiv. [Link]

-

A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]

-

Structural Insights into the Mechanism of a Vanadium-Dependent Bromoperoxidase Enabled by High-Resolution Cryo-EM. ChemRxiv. [Link]

-

Quantitative determination of bromine-labeled organic compounds by XRF. AKJournals. [Link]

-

SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. California Air Resources Board. [Link]

-

Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. PNAS. [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ResearchGate. [Link]

-

Insights into enzymatic halogenation from computational studies. ResearchGate. [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

-

Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PubMed Central. [Link]

-

Biosynthesis of polybrominated aromatic organic compounds by marine bacteria. SciSpace. [Link]

-

Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. [Link]

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central. [Link]

-

Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. [Link]

-

Oxy-Polybrominated Diphenyl Ethers from the Indonesian Marine Sponge, Lamellodysidea herbacea: X-ray, SAR, and Computational Studies. MDPI. [Link]

-

Isolation and characterization of vanadium bromoperoxidase from a marine macroalga, Ecklonia stolonifera. PubMed. [Link]

-

Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. eScholarship.org. [Link]